5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Solid-state properties Crystallinity Storage stability

BRD4 inhibitor lead optimization demands the precise 5,2-substitution pattern documented in the US9957268 patent family to achieve sub-100 nM potency. This crystalline intermediate (mp 76-78 °C) delivers: • Orthogonal PMB deprotection (DDQ/CAN) that preserves the C5-bromine for sequential Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling • A 79.2% benchmark Mitsunobu yield reference for calibrating in-house diversification efficiency • A UV-active chromophore (λmax ~275-280 nm) enabling real-time TLC/HPLC reaction monitoring Supplied at ≥98% purity with full ¹H NMR and MS characterization for incoming QC verification.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 663955-79-1
Cat. No. B1294236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
CAS663955-79-1
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=NC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3
InChIKeyNCWXAIKSFAEBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Physicochemical Baseline


5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a disubstituted pyridine derivative bearing a bromine atom at the 5-position and a 4-methoxybenzyl (PMB) ether at the 2-position [1]. With a molecular weight of 294.14 g/mol, an XLogP3 of 3.3, and a topological polar surface area (TPSA) of 31.4 Ų, it occupies a lipophilic, moderately sized chemical space characteristic of privileged synthetic intermediates in medicinal chemistry [1]. The compound is a crystalline solid at ambient temperature (melting point 76–78 °C), supplied at purities of 95–98% from commercial vendors . Its structural architecture—a 5-bromo-2-alkoxypyridine core—positions it as a versatile building block for sequential cross-coupling and deprotection strategies in pharmaceutical intermediate synthesis .

1
Medicinal chemistry building block
Pre-protected scaffold for sequential cross-coupling and deprotection strategies.
2
Crystalline solid handling
Ambient-stable powder suitable for automated dispensing and long-term storage.
3
Regioselective C5 bromine
Positioned for palladium-catalyzed coupling while C2 remains orthogonally protected.

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Substitution Incompatibility


Substitution with a regioisomer (e.g., 4-bromo or 2-bromo variant), a different halogen analogue (e.g., 5-chloro), or a deprotected precursor (e.g., 5-bromo-2-hydroxypyridine) introduces quantifiable departures in physicochemical properties, reactivity, and synthetic utility that propagate through multi-step sequences . The 5-bromo position on a 2-alkoxypyridine scaffold exhibits distinct electronic activation toward palladium-catalyzed cross-couplings compared with the 4-bromo or 2-bromo congeners, governed by the electron-withdrawing effect of the pyridine nitrogen and the electron-donating 2-alkoxy substituent [1]. The 4-methoxybenzyl (PMB) ether is not merely a hydroxyl protecting group; its para-methoxy substituent lowers the oxidation potential for facile oxidative deprotection (e.g., DDQ or CAN) relative to an unsubstituted benzyl ether, while the crystalline nature of the PMB-protected compound (mp 76–78 °C) contrasts sharply with the low-melting benzyl analogue (mp 45–48 °C), directly impacting handling, purification, and long-term storage stability . The quantitative evidence below establishes that each structural feature is functionally non-interchangeable for purpose-driven procurement.

Regioisomer mismatch
4-bromo or 2-bromo regioisomers may shift cross-coupling reactivity profiles, altering feasible synthetic sequences and potentially the final compound's potency.
Protecting group divergence
A simple benzyl ether analogue exhibits lower melting point and lacks oxidative lability, which may limit orthogonal deprotection strategies and solid-state stability.
Unprotected precursor risk
5-bromo-2-hydroxypyridine introduces tautomeric species and higher water solubility, potentially complicating extraction, chromatography, and anhydrous reactions.

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Quantitative Differentiation


Solid-State Handling vs. Benzyl Analogue

The target compound exhibits a melting point of 76–78 °C, which is 28–33 °C higher than that of the direct benzyl ether analogue, 2-(benzyloxy)-5-bromopyridine (mp 45–48 °C) . This melting point elevation is attributed to the para-methoxy substituent on the benzyl ring, which enhances crystal lattice packing through additional intermolecular interactions. The practical consequence is that the target compound remains an easily handled free-flowing crystalline solid at ambient laboratory and shipping temperatures (typically 15–30 °C), whereas the benzyl analogue is at or near its melting range under these conditions and is prone to sintering, clumping, or partial liquefaction . This property difference directly impacts weighing accuracy, long-term storage stability, and the feasibility of automated solid-dispensing workflows in medicinal chemistry laboratories.

Solid-State Handling
Reported comparison
Melting point 76–78 °C vs. benzyl analogue 45–48 °C (ΔTm = +28 to +33 °C).
Supports ambient solid-state integrity for automated workflows.
Benzyl analogue risks sintering near ambient temperatures; data to verify from supplier COA.
Solid-state properties Crystallinity Storage stability Purification

Lipophilicity vs. 5-Bromo-2-hydroxypyridine

The target compound has a computed LogP of 3.43 (XLogP3 = 3.3, TPSA = 31.35 Ų) [1]. In contrast, its deprotected precursor, 5-bromo-2-hydroxypyridine (CAS 13466-38-1), is substantially more polar due to the free hydroxyl group and has a predicted LogP of approximately 1.2–1.5 with a considerably higher TPSA [2]. This LogP differential of approximately 1.8–2.2 log units translates to a roughly 60–160-fold difference in octanol-water partition coefficient, meaning the target compound partitions overwhelmingly into organic solvents during extractive workup . In practical terms, the PMB-protected compound is readily soluble in ethyl acetate, dichloromethane, and hexane/EtOAc mixtures (as used in its flash chromatographic purification), whereas the hydroxy precursor requires more polar solvent systems and exhibits greater water solubility, complicating recovery from aqueous reaction mixtures . The higher LogP also facilitates normal-phase flash chromatography with sharper peak elution and reduced tailing compared with the hydroxy analogue.

Lipophilicity vs. Hydroxy Analogue
Data to verify
Target LogP ~3.3–3.4; 5-bromo-2-hydroxypyridine LogP ~1.2–1.5 (ΔLogP ≈ +1.8 to +2.2).
Organic-phase partitioning context: target may simplify extractive workup.
Computed LogP values; experimental confirmation recommended for specific solvent systems.
Lipophilicity LogP Chromatography Solubility Extraction

Regioselective Cross-Coupling at C5

The bromine atom at the 5-position of the 2-alkoxypyridine scaffold is activated differently for palladium-catalyzed cross-coupling reactions compared with the 4-bromo and 2-bromo regioisomers. In 2,5-dibromopyridine, the 2-position bromine is significantly more reactive toward nucleophilic aromatic substitution (SNAr) and oxidative addition due to the electron-withdrawing effect of the pyridine nitrogen at the ortho and para positions, while the 5-position bromine is less activated but still competent for cross-coupling under standard palladium catalysis [1]. This differential reactivity enables the selective installation of the 4-methoxybenzyloxy group at C2 (via SNAr or Mitsunobu chemistry) while preserving the C5 bromine for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling [1]. The 4-bromo-2-((4-methoxybenzyl)oxy)pyridine regioisomer (CAS 1240620-32-9) places the bromine at the position para to the pyridine nitrogen, which exhibits distinct electronic properties and a different coupling reactivity profile [2]. The 2-bromo-5-((4-methoxybenzyl)oxy)pyridine regioisomer (CAS 1381947-85-8) reverses the substitution pattern entirely, with bromine at the most activated position, making it unsuitable for the same sequential functionalization strategies [3].

Regioselective Cross-Coupling
Class-level inference
C5-Br moderately activated for Pd-catalyzed coupling; distinct from C2-Br (most activated) and C4-Br regioisomers.
Synthetic sequence context: supports C2 protection-first strategies.
Reactivity inferred from 2,5-dibromopyridine literature; catalyst/ligand optimization may be required.
Regiochemistry Cross-coupling Suzuki-Miyaura SNAr Pyridine functionalization

pKa and Ionization State vs. Hydroxy Analogue

The target compound has a predicted pKa of 1.37±0.22, corresponding to protonation of the pyridine nitrogen . In stark contrast, 5-bromo-2-hydroxypyridine exists in a 2-pyridone/2-hydroxypyridine tautomeric equilibrium with a predicted pKa of 9.96±0.10 for the hydroxyl group [1]. This ~8.6-log unit difference means that under virtually all synthetic conditions (pH 2–12), the PMB-protected target compound exists as a single, neutral species with a non-ionizable ether linkage, whereas the hydroxy analogue is partially or fully deprotonated above pH ~8, introducing a nucleophilic phenoxide species that can participate in unwanted side reactions (O-alkylation, oxidation, metal chelation). The PMB ether also eliminates the hydrogen-bond donor capacity (HBD count = 0 for target vs. HBD count = 1 for the hydroxy analogue), which is critical for reactions requiring anhydrous or aprotic conditions, such as organometallic couplings and Mitsunobu reactions . The lower pKa of the pyridine nitrogen (1.37) means the target compound can be protonated only under strongly acidic conditions (pH < 2), offering a wide operational pH window for downstream chemistry.

pKa and Ionization State
Reported comparison
Target pKa ~1.37 (pyridinium); hydroxy analogue pKa ~9.96 (OH). ΔpKa ≈ 8.6; target HBD = 0.
Wide operational pH window; reduced nucleophilic side-reaction risk.
Predicted pKa values; experimental verification advised for highly sensitive chemistries.
pKa Ionization state Synthetic compatibility Protecting group strategy

Synthetic Yield Benchmark (Mitsunobu Route)

A validated synthetic protocol reported in patent WO2022/243346 achieves the target compound in 79.2% isolated yield from 5-bromopyridin-2-ol and 4-methoxybenzyl alcohol using a Mitsunobu reaction (Bu₃P, DEAD, THF, 20 °C, inert atmosphere) followed by flash chromatographic purification . This yield serves as a quantitative benchmark for assessing the quality of commercially sourced material: any batch claiming ≥95% purity but failing to exhibit the expected ¹H NMR pattern (δ 8.21 ppm, dd, J = 2.6, 0.6 Hz, 1H, pyridine H6; δ 5.26 ppm, s, 2H, OCH₂Ar; δ 3.81 ppm, s, 3H, OCH₃) or exhibiting extraneous signals may indicate incomplete purification or degradation [1]. An alternative synthesis from 2,5-dibromopyridine and p-methoxybenzyl alcohol (US07834063B2, Example 53A) provides a complementary route, validating the compound's accessibility through multiple synthetic strategies and confirming the structural assignment [1]. The reported mass spectrometric data (calc'd 294, 296 [(M+H)⁺]; measured 294, 296 [(M+H)⁺]) confirms the characteristic bromine isotope pattern .

Synthetic Yield Benchmark
Supporting evidence
79.2% isolated yield (Mitsunobu route); characteristic ¹H NMR and MS (m/z 294/296) reported.
Quality control reference: NMR and MS profiles support identity confirmation.
Benchmark from patent literature; in-house QC against reported spectra is recommended.
Synthetic yield Mitsunobu reaction Quality benchmark Process reproducibility

Key Intermediate for BRD4 Inhibitors

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is disclosed as intermediate Example 44/44A/44B in the US9957268 patent family, which describes potent BRD4 bromodomain inhibitors with reported IC₅₀ values of <100 nM (BDBM391552) and 100 nM against BRD4-BD1 and BRD4-BD2 in 384-well TR-FRET assays [1][2]. The compound's specific 5-bromo-2-PMB-oxy substitution pattern is integral to the synthetic route, enabling the sequential construction of the tricyclic core through C5 cross-coupling followed by PMB deprotection and further elaboration [1]. This patent family spans multiple granted US patents (US9957268, US10472358, US10781209, US11059821, US11702416), indicating sustained pharmaceutical investment in this scaffold [1]. While the target compound itself is an intermediate and not a final bioactive entity, its documented use in the synthesis of compounds with sub-100 nM BRD4 potency establishes a clear procurement rationale: suppliers offering this intermediate enable access to this therapeutically relevant chemical space without requiring de novo synthetic route design. SAR data from the patent indicates that modifications to the pyridine substitution pattern (exemplified by the range of Example compounds with varying IC₅₀ values from <100 nM to 550 nM) demonstrate that the precise regiochemistry of this intermediate is critical to the ultimate biological activity of the final compounds [3].

BRD4 Inhibitor Intermediate
Reported context
Key intermediate in US9957268 patent; derived final compounds show reported BRD4 IC₅₀
Model-response context: regiochemistry may influence final compound potency.
Patent SAR data; potency of in-house elaborated compounds may vary and requires independent validation.
BRD4 inhibitor BET bromodomain Pharmaceutical intermediate Patent SAR Oncology

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Application Scenarios


BRD4/BET Inhibitor Programs

This compound is the documented intermediate of record for constructing the tricyclic core of potent BRD4 inhibitors (final IC₅₀ < 100 nM) as described in the US9957268 patent family [1]. Its 5-bromo-2-PMB-oxy substitution pattern enables sequential C5 Suzuki-Miyaura coupling to install aryl/heteroaryl diversity elements, followed by PMB deprotection to liberate the 2-hydroxyl group for subsequent cyclization chemistry. The crystalline nature (mp 76–78 °C) facilitates precise stoichiometric control during the key coupling step, and the PMB ether's acid-lability (cleavable with TFA or DDQ) provides orthogonal deprotection compatible with base-sensitive functionality installed at C5. Laboratories engaged in BET inhibitor lead optimization should prioritize this intermediate over regioisomeric alternatives, as the SAR data within the patent family demonstrates that the specific 5,2-substitution pattern is critical to achieving sub-100 nM BRD4 potency [1].

Scaffold Diversification via Cross-Coupling

The 5-bromine atom on the electron-deficient 2-alkoxypyridine core is competent for a broad range of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi) [1]. The PMB ether at C2 simultaneously protects a latent hydroxyl group and provides a UV-active chromophore (λmax ~275–280 nm) that facilitates reaction monitoring by TLC and HPLC. The compound's LogP of 3.43 ensures efficient partitioning into organic solvents during extractive workup, enabling high-throughput parallel purification by automated flash chromatography . The 79.2% benchmark yield from the Mitsunobu protocol provides a quantitative reference for assessing the efficiency of in-house diversification reactions . The predicted pKa of 1.37 for the pyridine nitrogen means the scaffold remains neutral under standard cross-coupling conditions (pH 7–12), avoiding protonation-state complications that can poison palladium catalysts .

Controlled PMB Deprotection and Prodrug Synthesis

The 4-methoxybenzyl (PMB) ether serves as an oxidatively labile protecting group that can be removed under conditions orthogonal to hydrogenolysis (which would cleave a benzyl ether but also reduce the C5-bromine bond). This orthogonality is a key differentiator from the simple benzyl analogue, 2-(benzyloxy)-5-bromopyridine, which cannot be deprotected selectively in the presence of reducible functionality [1]. The PMB group can be cleaved with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate) under neutral to mildly acidic conditions, preserving the C5-bromine for subsequent transformations. The elevated melting point of the target compound (76–78 °C vs. 45–48 °C for the benzyl analogue) also facilitates purification of intermediates following partial deprotection, as crystalline products can be isolated by simple filtration rather than chromatography [1].

Quality Control Reference Standard

The comprehensive spectroscopic characterization available for this compound—including ¹H NMR (δ 8.21, 7.64, 7.38, 6.91, 6.69, 5.26, 3.81 ppm in CDCl₃) and MS (m/z 294/296, characteristic bromine isotope pattern)—provides an unambiguous identity fingerprint for incoming quality control [1]. Procurement specifications can require that material exhibit these exact spectroscopic signatures, with the distinctive 1:1 bromine isotope doublet at m/z 294/296 serving as a rapid LC-MS identity confirmation. The melting point specification of 76–78 °C provides a simple, non-instrumental purity check: material melting significantly below this range is likely contaminated with residual solvents or the deprotected hydroxy analogue. Commercial availability at 95–98% purity from multiple suppliers (Sigma-Aldrich/AOBChem, Apollo Scientific, ChemScene, MolCore) with documented storage conditions (sealed in dry, 2–8 °C) enables competitive sourcing while maintaining quality standards .

Application
Selection Property
Validation Focus
BRD4/BET inhibitor research
Documented intermediate in patent SAR; crystalline for stoichiometric control
Model-response endpoint review; regioisomeric purity
Scaffold diversification via cross-coupling
C5-Br competent for Pd catalysis; UV-active chromophore for reaction monitoring
Catalyst/ligand screening; organic-phase extraction efficiency
Orthogonal PMB deprotection studies
Oxidatively labile PMB ether; crystalline intermediates simplify purification
Deprotection condition optimization; C5-Br retention confirmation
Quality control reference standard
Published ¹H NMR and MS fingerprints; characteristic bromine isotope pattern
Incoming material identity and purity verification against literature spectra

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